4-Fluoroindoline-5-carbonitrile
Description
Contextualization of the Indoline-Nitrile Core within Modern Heterocyclic Chemistry Research
The indoline (B122111) scaffold, a saturated analog of indole (B1671886), is a privileged heterocyclic motif in medicinal chemistry and materials science. Its three-dimensional structure offers a distinct advantage over the planar indole ring system, allowing for more precise spatial orientation of substituents. When combined with a nitrile (-CN) group, the resulting indoline-nitrile core becomes a versatile building block for the synthesis of more complex heterocyclic systems. researchgate.net The nitrile group can serve as a precursor to various functional groups, including amines, amides, and tetrazoles, or it can act as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets. The synthesis of novel heterocyclic compounds from nitrile-containing precursors is a well-established and active area of research, with applications ranging from the development of new pharmaceuticals to the creation of functional materials. researchgate.net
Significance of Strategic Fluorine Substitution in Indoline Architectures for Synthetic and Mechanistic Investigations
The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. nih.gov In the context of indoline architectures, strategic fluorine substitution is a powerful tool for modulating lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov The high electronegativity and small size of the fluorine atom can alter the electron distribution within the molecule, affecting its reactivity and the pKa of nearby functional groups. nih.gov
For synthetic and mechanistic investigations, the fluorine atom serves as a valuable probe. Its unique NMR properties (¹⁹F NMR) allow for sensitive monitoring of chemical transformations and interactions with other molecules, even in complex biological systems, without the background noise inherent in ¹H NMR. diva-portal.org This makes fluorinated indolines, and by extension 4-Fluoroindoline-5-carbonitrile, attractive substrates for studying reaction mechanisms and protein-ligand interactions. diva-portal.orgossila.com
Current Research Trajectories and Identified Knowledge Gaps in the Chemical Understanding of this compound
Current research involving fluorinated indole and indoline derivatives is heavily focused on their therapeutic potential. rsc.org For instance, various 4-fluoroindole (B1304775) derivatives have been investigated for their antiviral, and anti-inflammatory activities. rsc.org Specifically, 4-fluoroindole derivatives have shown potent activity as inhibitors of Hepatitis C virus (HCV) NS3-NS4A protease. rsc.org
However, a significant knowledge gap exists specifically for this compound. There is a lack of published research detailing its synthesis, reactivity, and biological activity. While the broader class of fluorinated indolines is of interest, this particular isomer remains largely unexplored in the academic literature. This presents an opportunity for future research to synthesize and characterize this compound, evaluating its potential in areas where related structures have shown promise.
Overview of Advanced Methodological Approaches Utilized in the Study of this compound Derivatives
The study of fluorinated heterocyclic compounds like this compound and its derivatives relies on a suite of advanced analytical and computational methods.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is central to the characterization of these molecules. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atom. diva-portal.org High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition.
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used to assess the purity of synthetic intermediates and final products.
Computational Chemistry: Density functional theory (DFT) and other computational methods are employed to predict molecular geometries, electronic properties, and spectroscopic signatures. These theoretical calculations can guide synthetic efforts and help in the interpretation of experimental data.
The table below summarizes the key properties of the parent indole compound, 4-Fluoro-1H-indole-5-carbonitrile, which is closely related to the subject compound.
| Property | Value |
| Chemical Formula | C₉H₅FN₂ |
| Molecular Weight | 160.15 g/mol |
| CAS Number | 1240113-42-1 |
| Typical Purity | 98+% |
This data is for 4-Fluoro-1H-indole-5-carbonitrile, a related indole compound. moldb.com
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-2,12H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRZLXRQHMJWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 4 Fluoroindoline 5 Carbonitrile and Its Key Precursors
Retrosynthetic Analysis and Rational Design Principles for the 4-Fluoroindoline-5-carbonitrile Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the C-N and C-C bonds that form the heterocyclic ring and the installation of the functional groups on the aromatic ring.
A logical retrosynthetic approach begins by disconnecting the indoline (B122111) ring itself. The most common strategies involve forming the N1-C2 bond or the C2-C3 bond in the final steps. This leads back to a suitably substituted 2-alkenylaniline or a 2-haloaniline derivative. The fluorine and nitrile groups can be introduced either before or after the formation of the indoline core.
One rational pathway involves starting with a precursor that already contains the fluoro and nitro functionalities, such as 4-fluoro-3-nitrobenzonitrile. The synthesis would then proceed through the reduction of the nitro group to an amine, followed by elaboration of the side chain necessary for cyclization into the indoline ring. An alternative strategy starts from a simpler precursor like 4-fluoroaniline. diva-portal.org The synthesis would then involve building the indoline core first, followed by the regioselective introduction of the nitrile group at the C5 position. The choice of strategy is often dictated by the availability of starting materials and the desire to avoid sensitive functional group incompatibilities during the synthetic sequence. For instance, introducing the nitrile group late in the synthesis via C-H activation can be more efficient than carrying it through multiple steps.
Cyclization-Based Approaches to the Indoline Core of this compound
The construction of the indoline nucleus is the cornerstone of the synthesis. This can be achieved through various cyclization strategies, broadly categorized into intramolecular ring closures and transition metal-catalyzed cycloadditions or annulations.
Intramolecular cyclization is a powerful method for constructing the indoline ring system. nih.gov These reactions typically involve forming a key C-N or C-C bond from a linear precursor.
Fischer Indole (B1671886) Synthesis Adaptations: While the classic Fischer indole synthesis yields indoles under harsh acidic conditions, modern modifications allow for the synthesis of indolines. nih.gov A modified approach could involve the palladium-catalyzed coupling of a substituted aryl bromide with a hydrazone, followed by a milder cyclization step to yield the indoline core. nih.gov
Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination offers a direct route to indolines from N-substituted 2-alkenylanilines. nih.gov This method avoids the need for pre-functionalized starting materials and often proceeds under mild conditions. nih.gov
Reductive Cyclization: The reductive cyclization of ortho-nitrostyrene derivatives is another effective method. Starting with a precursor like 2-fluoro-1-nitro-3-(2-nitrovinyl)benzene, reduction of the nitro group followed by spontaneous or catalyzed cyclization can furnish the 4-fluoroindoline (B1316176) core.
Hypervalent Iodine-Mediated Cyclization: Hypervalent iodine reagents can mediate the intramolecular halocyclization of alkenes, providing access to halogenated cyclic scaffolds. beilstein-journals.org This strategy could be adapted to form the indoline ring by cyclizing an appropriately substituted N-alkenyl aniline (B41778) derivative.
Table 1: Comparison of Selected Intramolecular Cyclization Methods for Indoline Synthesis
| Method | Key Precursor | Typical Conditions | Advantages |
| Modified Fischer Synthesis | Aryl hydrazone | Pd catalyst, acid/heat | Well-established, versatile |
| Intramolecular C-H Amination | N-substituted 2-alkenylaniline | Pd catalyst, oxidant | High atom economy, mild conditions nih.gov |
| Reductive Cyclization | o-Nitrostyrene derivative | Reducing agent (e.g., H₂, Pd/C) | Utilizes common precursors |
| Visible-Light Photocatalysis | N-aryl enamines | Organic dye, visible light nih.gov | Metal-free, mild conditions nih.gov |
Transition metal catalysis provides a versatile and efficient platform for synthesizing indoline derivatives through cycloaddition and annulation reactions. mdpi.com These methods often allow for the rapid construction of molecular complexity from simple starting materials. mdpi.com
Palladium-Catalyzed Annulation: Palladium catalysts are widely used to construct the indoline ring. mdpi.com For example, the annulation of anilines with bromoalkynes can yield 2-substituted indoles, which can then be reduced to the corresponding indolines. organic-chemistry.org The Catellani reaction, which utilizes palladium/norbornene cooperative catalysis, is a powerful tool for the ortho-difunctionalization of aryl halides, enabling subsequent annulation to form the indoline ring. nih.gov
Copper-Catalyzed Cyclization: Copper catalysts can mediate the cyclization of 2-ethynylanilines to form the indole skeleton, which can be subsequently reduced. nih.gov These reactions are often characterized by mild conditions and good functional group tolerance. nih.gov
Rhodium-Catalyzed Annulation: Rhodium(III) catalysis has emerged as a powerful tool for C-H activation and annulation. nih.gov The reaction of N-aryl ureas or nitrones with alkynes, catalyzed by a rhodium complex like [RhCp*Cl₂]₂, can selectively produce indoles or indolines. mdpi.com
[4+2] Cycloaddition Reactions: The dearomative [4+2] cycloaddition of indoles with various dienophiles is a powerful strategy for creating fused indoline scaffolds. thieme-connect.com While this builds upon a pre-existing indole, the principles can be adapted to intermolecular reactions that form the indoline ring in a single step. For instance, a zinc-catalyzed [4+2] cycloaddition between an indole derivative and a 1,2-diaza-1,3-diene can yield polycyclic indoline structures. acs.org
Table 2: Overview of Transition Metal-Catalyzed Indoline Synthesis Strategies
| Catalyst Metal | Reaction Type | Key Reactants | Key Features |
| Palladium | Annulation/Cyclization | Aryl halides, alkynes, amines nih.govmdpi.com | High versatility, broad substrate scope mdpi.com |
| Copper | Cyclization | 2-Ethynylanilines, sulfonyl azides nih.gov | Mild conditions, cost-effective catalyst nih.gov |
| Rhodium | C-H Annulation | Anilines/Nitrones, alkynes mdpi.comnih.gov | High regioselectivity, C-H activation nih.gov |
| Gold | Annulation | 2-Alkynylanilines organic-chemistry.org | Mild conditions, good yields organic-chemistry.org |
Regioselective Introduction of the Nitrile Functionality at the C5 Position of the Indoline System
Introducing the nitrile group at the C5 position with high regioselectivity is a critical step. This can be accomplished through classical cross-coupling reactions requiring a pre-installed leaving group or through more modern direct C-H functionalization methods.
Palladium-catalyzed cross-coupling reactions are a reliable method for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination is a well-known C-N coupling reaction, and similar principles apply to C-CN bond formation. libretexts.orgorganic-chemistry.org
The general catalytic cycle involves the oxidative addition of an aryl halide or triflate (e.g., 5-bromo-4-fluoroindoline) to a Pd(0) complex. This is followed by a transmetalation step with a cyanide source, such as zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN). The final step is reductive elimination, which yields the desired 5-cyanoindoline product and regenerates the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. acs.org
Table 3: Components of Palladium-Catalyzed Cyanation Reactions
| Component | Examples | Role in Reaction |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | XPhos, SPhos, DavePhos | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination libretexts.org |
| Aryl Substrate | 5-Bromo- or 5-Iodo-4-fluoroindoline | Electrophilic partner with a leaving group at the desired position |
| Cyanide Source | Zn(CN)₂, CuCN, K₄[Fe(CN)₆] | Nucleophilic source of the nitrile group |
| Base | K₂CO₃, Cs₂CO₃ | Activates the nucleophile and facilitates the catalytic cycle |
| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium |
Direct C-H functionalization represents a more atom- and step-economical approach, as it bypasses the need to pre-install a leaving group on the indoline ring. rsc.org
Palladium-catalyzed direct C-H cyanation has been developed for indole and other heterocyclic systems. rsc.orgnih.gov These reactions typically involve a palladium catalyst that coordinates to the substrate and facilitates the cleavage of a specific C-H bond, often guided by a directing group or the inherent electronics of the heterocycle. The resulting palladated intermediate then reacts with a cyanide source to form the C-CN bond. rsc.org
A notable advancement is the use of safer, non-metallic cyanide sources. For example, acetonitrile (B52724) (CH₃CN) has been successfully employed as the cyanide source in palladium-catalyzed C-H cyanation reactions. rsc.orgnih.gov Another innovative method uses a combination of dimethyl sulfoxide (B87167) (DMSO) and ammonium (B1175870) bicarbonate (NH₄HCO₃) as a "CN" source in a palladium-catalyzed process, offering a practical and safer alternative to toxic metal cyanides. rsc.orgrsc.org Furthermore, electrochemical methods for the site-selective C-H cyanation of indoles have been developed, which operate without transition-metal catalysts or chemical oxidants, representing a more sustainable approach. organic-chemistry.org
Table 4: Examples of Direct C-H Cyanation Methodologies
| Method | Catalyst/Mediator | Cyanide Source | Key Features |
| Palladium-Catalyzed | Pd(OAc)₂ | CH₃CN rsc.orgnih.gov | Uses a common solvent as the "CN" source. rsc.orgnih.gov |
| Palladium-Catalyzed | Pd(OAc)₂ / Cu(OAc)₂ | DMSO + NH₄HCO₃ rsc.orgrsc.org | Represents a safe and practical cyanation protocol. rsc.orgrsc.org |
| Copper-Mediated | CuI | Acetonitrile nih.gov | Offers an alternative metal catalyst system. nih.gov |
| Electrochemical | Redox catalyst (e.g., tris(4-bromophenyl)amine) | TMSCN organic-chemistry.org | Metal-free, sustainable, high regioselectivity. organic-chemistry.org |
Functional Group Interconversion Strategies for Nitrile Synthesis
The introduction of a nitrile (cyano) group onto an aromatic ring is a versatile transformation in organic synthesis, as the nitrile can be further converted into other valuable functional groups like amines, amides, or carboxylic acids. researchgate.netimperial.ac.uk For the synthesis of this compound, the nitrile group is typically introduced onto a pre-existing 4-fluoroindoline or a suitable precursor. Common strategies include the dehydration of primary amides, the Rosenmund-von Braun reaction, and the Sandmeyer reaction.
The dehydration of a 5-carboxamido-4-fluoroindoline intermediate is a direct and widely used method. Reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) are effective for this transformation, typically proceeding under mild conditions with good yields. vanderbilt.edu
Another powerful method is the displacement of a halide (commonly bromide or iodide) at the C5 position with a cyanide salt, such as copper(I) cyanide (CuCN) or potassium cyanide (KCN). This reaction, often requiring high temperatures, can be facilitated by palladium catalysis or the use of polar aprotic solvents like DMF or DMSO.
The Sandmeyer reaction provides a route from a 5-amino-4-fluoroindoline precursor. The primary amine is first converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. The subsequent reaction of the diazonium salt with copper(I) cyanide furnishes the desired C5-nitrile.
| Method | Precursor Functional Group | Key Reagents | Typical Conditions | Ref. |
| Amide Dehydration | 5-Carboxamide (-CONH₂) | POCl₃, P₂O₅, or SOCl₂ | Pyridine (B92270) or other base, 0°C to reflux | vanderbilt.edu |
| Halide Displacement | 5-Halide (-Br, -I) | CuCN, KCN (with phase-transfer catalyst) | High temperature, DMF or DMSO solvent | vanderbilt.edu |
| Sandmeyer Reaction | 5-Amine (-NH₂) | 1. NaNO₂, aq. HCl; 2. CuCN, KCN | 0-5°C for diazotization, then warming | N/A |
Fluorine Introduction Methodologies at the C4 Position of the Indoline Ring
Introducing a fluorine atom at the C4 position of the indoline or indole nucleus is challenging due to the inherent reactivity of the heterocyclic ring, which typically favors substitution at the C2, C3, or C5 positions. rsc.orgnih.gov Success often relies on strategies that either activate the C4 position or block more reactive sites.
Direct electrophilic fluorination on an unsubstituted indoline or indole core often leads to a mixture of products. To achieve C4 selectivity, chemists employ directing groups, often installed at the N1 or C3 position, which can chelate the fluorinating agent and direct it to the C4 position. nih.govacs.org For instance, a pivaloyl group at C3 has been shown to direct arylation to the C4 position, a strategy that could potentially be adapted for fluorination. nih.gov
Common electrophilic fluorinating reagents include N-Fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF₄). researchgate.net The reaction often requires a catalyst, such as a palladium complex, to facilitate the C-H activation necessary for fluorination. The choice of solvent and reaction temperature is critical to optimize the yield and regioselectivity.
| Precursor Type | Directing Group | Fluorinating Agent | Catalyst/Conditions | Outcome | Ref. |
| N-Silyl Indole | N-SiR₃, -Cr(CO)₃ | N/A (trapping with electrophile) | Lithiation followed by electrophilic quench | C4-substitution | nih.gov |
| 3-Formyl Indole | 3-CHO | N/A (for other C4-functionalizations) | Rh(III) catalysis | C4-alkenylation, precedent for C-H activation | rsc.org |
| N-P(O)tBu₂ Indole | N-P(O)tBu₂ (at N1) + Pivaloyl (at C3) | N/A (for arylation) | Pd(OAc)₂ / Cu(OAc)₂ | Precedent for directing to C4/C5 | acs.org |
Nucleophilic fluorination offers an alternative and often more controllable route. This strategy requires a precursor with a good leaving group, such as a halogen (Br, I) or a triflate (-OTf), at the C4 position. The synthesis of this precursor is the first critical step, often achieved through directed ortho-metalation or other C-H functionalization strategies.
Once the 4-substituted indoline is obtained, it can be treated with a nucleophilic fluoride (B91410) source. ucla.edu Common reagents include alkali metal fluorides like cesium fluoride (CsF) and potassium fluoride (KF), often used with a phase-transfer catalyst, or amine-HF complexes like triethylamine (B128534) trihydrofluoride (Et₃N·3HF). nih.gov The reaction conditions must be carefully controlled to avoid side reactions, such as elimination, and to overcome the low solubility and nucleophilicity of some fluoride salts. ucla.edu
| Precursor | Leaving Group | Fluoride Source | Conditions | Key Challenge | Ref. |
| 4-Bromoindoline | Bromine | CsF, KF/Kryptofix | High temperatures, polar aprotic solvent | Competing elimination, reagent solubility | ucla.edu |
| 4-Triflyloxyindoline | Triflate | TBAF (Tetrabutylammonium fluoride) | Anhydrous THF or MeCN, room temp. | Substrate stability, moisture sensitivity | N/A |
| Carbohydrate Analogue | Triflate | Et₃N·3HF | MeCN, controlled temperature | Stereochemical control, potential rearrangements | nih.gov |
Asymmetric Synthesis and Enantioselective Access to Chiral this compound Derivatives
Many pharmaceutical applications require enantiomerically pure compounds. The synthesis of chiral this compound can be achieved through several asymmetric strategies, primarily involving the creation of the chiral center(s) in the five-membered ring of the indoline core.
A well-established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgnih.gov This involves covalently attaching a chiral molecule to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent from a specific face, leading to a diastereoselective reaction. Following the reaction, the auxiliary is cleaved and can often be recovered. sigmaaldrich.com
For indoline synthesis, auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam can be attached to the indoline nitrogen. wikipedia.org Subsequent reactions, such as alkylation or hydrogenation of an indole precursor, are then directed by the auxiliary. For example, an N-acylated indoline bearing a chiral auxiliary can control the stereochemistry of reactions at the C2 or C3 positions.
| Auxiliary Type | Point of Attachment | Target Reaction | Typical Diastereomeric Excess | Ref. |
| Evans Oxazolidinone | Indoline Nitrogen (as N-acyl) | Aldol reaction, Alkylation | >90% de | wikipedia.org |
| Camphorsultam | Indoline Nitrogen (as N-acyl) | Diels-Alder, Conjugate addition | >95% de | nih.gov |
| SAMP/RAMP Hydrazone | Carbonyl at C3 | α-alkylation of C3-side chain | >90% de | nih.gov |
A highly efficient route to chiral indolines is the asymmetric hydrogenation of the corresponding indole precursor, in this case, 4-fluoro-1H-indole-5-carbonitrile. chemscene.com This method involves the reduction of the C2=C3 double bond of the indole ring using molecular hydrogen in the presence of a chiral catalyst. nih.gov
Transition metal catalysts, particularly those based on ruthenium (Ru) and rhodium (Rh) complexed with chiral phosphine ligands (e.g., BINAP, PhTRAP), are widely used for this transformation. nih.govrsc.org These reactions can achieve very high levels of enantioselectivity (ee). A significant advantage of this approach is its atom economy. One challenge can be the complete hydrogenation of both the heterocyclic and benzene (B151609) rings, but conditions can be tuned to selectively reduce only the pyrrole (B145914) moiety. nih.gov
| Indole Precursor | Catalyst System | Pressure (H₂) | Temp. | Enantiomeric Excess (ee) | Ref. |
| N-Protected Indoles | Ru-NHC Complex | 70-100 bar | 25-100°C | up to >99% ee | nih.gov |
| 8-Substituted Quinolines | Ru(η³-methallyl)₂(cod)–PhTRAP | 50 atm | 80°C | up to 82% ee | rsc.org |
| N-Boc-2-alkylindoles | [Rh(COD)(SL-P104-1)]BF₄ | 50 bar | 50°C | up to 99% ee | N/A |
Chemical Reactivity, Mechanistic Elucidation, and Transformation Pathways of 4 Fluoroindoline 5 Carbonitrile
Reactivity Profiles of the Nitrile Moiety in 4-Fluoroindoline-5-carbonitrile
The nitrile group (C≡N) in this compound is a versatile functional group that undergoes a variety of transformations. ebsco.comnumberanalytics.com Its reactivity stems from the polarized nature of the carbon-nitrogen triple bond, where the carbon atom is electrophilic and the nitrogen atom is nucleophilic. openstax.org
Nucleophilic Additions to the Cyano Group
The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles. openstax.org This initial addition leads to the formation of an intermediate imine anion, which can then be further transformed. openstax.org Common nucleophiles that react with nitriles include organometallic reagents like Grignard reagents, which upon hydrolysis of the intermediate, yield ketones. openstax.orgpressbooks.pub
Reduction and Hydrolysis Transformations of the Nitrile (e.g., to Amides)
The nitrile group can be readily transformed into other important functional groups such as amines and carboxylic acids through reduction and hydrolysis, respectively. numberanalytics.com
Reduction:
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (R-CH₂NH₂). ebsco.comopenstax.orgpressbooks.pub The reaction proceeds through the nucleophilic addition of a hydride ion to the carbon of the nitrile, followed by a second hydride addition to the resulting imine intermediate. openstax.org Subsequent protonation with water yields the primary amine. openstax.orgpressbooks.pub A milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve partial reduction, yielding an aldehyde after hydrolysis of the intermediate imine. pressbooks.pubchemistrysteps.com
Hydrolysis:
Nitriles can be hydrolyzed under either acidic or basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid. ebsco.compressbooks.pubchemistrysteps.com
Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. pressbooks.pubchemistrysteps.com A subsequent nucleophilic attack by water leads to the formation of a protonated amide, which can then undergo further hydrolysis to the carboxylic acid. pressbooks.pub
Base-catalyzed hydrolysis: This process involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, forming an intermediate that, upon protonation, yields an amide. chemistrysteps.com Continued hydrolysis of the amide in the basic medium results in the formation of a carboxylate salt, which upon acidification, gives the carboxylic acid. chemistrysteps.com
| Transformation | Reagent(s) | Product |
| Reduction to Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | 4-Fluoroindoline-5-methanamine |
| Reduction to Aldehyde | Diisobutylaluminium Hydride (DIBAL-H), then H₂O | 4-Fluoroindoline-5-carbaldehyde |
| Hydrolysis to Carboxylic Acid | H₃O⁺ or OH⁻, then H₃O⁺ | 4-Fluoroindoline-5-carboxylic acid |
Table 1: Selected Reduction and Hydrolysis Reactions of the Nitrile Group
Cycloaddition Reactions Involving the Carbonitrile
The nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various heterocyclic systems. numberanalytics.com These reactions, such as [3+2] cycloadditions, are valuable for the synthesis of more complex molecular architectures. numberanalytics.com
Transformations of the Indoline (B122111) Heterocycle within the this compound Scaffold
The indoline nucleus, a partially saturated indole (B1671886) ring system, also possesses distinct reactivity, particularly at the nitrogen atom and on the aromatic ring.
N-Alkylation and N-Acylation Reactions of the Indoline Nitrogen
The secondary amine of the indoline ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. For instance, iron-catalyzed N-alkylation of indolines with alcohols has been reported as an efficient method. nih.gov This "borrowing hydrogen" methodology involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the indoline nitrogen, followed by reduction of the resulting iminium ion. nih.govorganic-chemistry.org A variety of alcohols, including benzyl (B1604629) alcohol derivatives and simple aliphatic alcohols, can be used. nih.gov
| Alcohol | Product | Yield |
| Benzyl alcohol | N-Benzyl-4-fluoroindoline-5-carbonitrile | High |
| Ethanol | N-Ethyl-4-fluoroindoline-5-carbonitrile | 85-99% |
| n-Propanol | N-Propyl-4-fluoroindoline-5-carbonitrile | 85-99% |
| n-Butanol | N-Butyl-4-fluoroindoline-5-carbonitrile | 85-99% |
Table 2: Examples of Iron-Catalyzed N-Alkylation of Indolines with Alcohols. nih.gov (Note: Yields are for general indoline alkylation and may vary for the specific substrate).
N-Acylation: The indoline nitrogen can be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction provides a straightforward route to N-acylindoline derivatives.
Electrophilic and Nucleophilic Aromatic Substitutions on the Indoline Ring
The benzene (B151609) ring of the indoline scaffold can undergo substitution reactions, although the reactivity is influenced by the existing substituents.
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom on the aromatic ring makes the molecule a potential substrate for nucleophilic aromatic substitution, particularly at the carbon atom bearing the fluorine. While typically SNAr reactions are favored by strong electron-withdrawing groups positioned ortho or para to the leaving group, modern methods, such as organic photoredox catalysis, have enabled the nucleophilic substitution of unactivated fluoroarenes. nih.gov These reactions can proceed under mild conditions with a variety of nucleophiles, including azoles, amines, and carboxylic acids. nih.gov However, the success of such a reaction on this compound would depend on the specific reaction conditions and the nucleophile employed.
Impact of the Fluoro-Substituent on the Reactivity, Regioselectivity, and Electronic Properties of this compound
The fluorine atom at the 4-position and the nitrile group at the 5-position significantly influence the electronic properties and, consequently, the reactivity and regioselectivity of the indoline core.
Electronic Properties:
Fluorine: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating mesomeric effect (+M) due to its lone pairs of electrons. In the case of 4-fluoro substitution on an indole ring, the inductive effect generally dominates, deactivating the ring towards electrophilic attack. acs.org
Nitrile Group: The cyano group is a powerful electron-withdrawing group through both inductive and mesomeric effects (-I and -M). This effect strongly deactivates the aromatic ring towards electrophilic substitution and makes the attached carbon atom susceptible to nucleophilic attack.
The combination of these two electron-withdrawing groups renders the benzene portion of this compound significantly electron-deficient.
Reactivity and Regioselectivity:
The electron-deficient nature of the aromatic ring in this compound has several consequences for its reactivity:
Electrophilic Aromatic Substitution (EAS): EAS reactions on the benzene ring are expected to be significantly slower compared to unsubstituted indoline. The strong deactivating effect of both the fluoro and cyano groups makes the ring less nucleophilic. labster.comlumenlearning.com The directing effects of the substituents would need to be considered for any potential EAS reaction.
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group in compounds like 2,4-dinitrochlorobenzene facilitates nucleophilic aromatic substitution. libretexts.org Similarly, the electron-deficient nature of the benzene ring in this compound, enhanced by the fluorine and cyano groups, could make it susceptible to SNAr reactions, particularly at the positions activated by these groups. nih.govscribd.comyoutube.com The fluorine atom itself can act as a leaving group in SNAr reactions of polyfluoroarenes. mdpi.com
Kinetic and Thermodynamic Studies of Key Reaction Pathways Involving this compound
Thermodynamic Data:
Thermodynamic properties for indoline and its derivatives have been determined through calorimetric measurements, providing a basis for estimating the Gibbs energies of formation and reaction equilibria. osti.govosti.gov For example, the dehydrogenation of indolines to indoles is an endothermic process, and the equilibrium can be shifted by temperature. acs.orgacs.org The presence of the fluoro and cyano substituents in this compound will influence the thermodynamics of its reactions, but the fundamental principles will remain the same. The NIST Chemistry WebBook provides extensive thermodynamic data for indole itself. nist.gov
Kinetic Data:
Kinetic studies on various reactions of indoles and indolines have been reported. For instance, kinetic studies of the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles have provided information on the thermodynamic parameters of these reactions. rsc.org The kinetics of the nitrosation of 3-substituted indoles have also been investigated, revealing an equilibrium between the reactants and the 1-nitroso derivative. rsc.org Kinetic isotope effect studies have been instrumental in elucidating the mechanisms of nucleophilic aromatic substitution reactions involving indole derivatives. nih.gov
For this compound, it is expected that the rates of electrophilic aromatic substitution would be significantly lower than those for unsubstituted indoline due to the deactivating substituents. Conversely, the rates of nucleophilic aromatic substitution could be enhanced.
Interactive Data Table: General Thermodynamic Parameters for Indoline Dehydrogenation
| Compound | Enthalpy of Formation (gas, kJ/mol) | Gibbs Energy of Formation (gas, kJ/mol) | Reaction Enthalpy of Dehydrogenation (kJ/mol) |
| Indoline | 162.5 ± 2.4 acs.org | 321.3 osti.gov | ~50-60 |
| 2-Methylindoline | 179.9 acs.org | - | ~40-50 |
Note: The reaction enthalpy of dehydrogenation is an approximate range for the conversion of the indoline to the corresponding indole.
Elucidation and Characterization of Reaction Intermediates and Transition States
Understanding the intermediates and transition states in reactions of this compound is crucial for predicting reaction outcomes and optimizing conditions. Based on analogous systems, several types of intermediates can be postulated.
Oxidation/Dehydrogenation:
The oxidation of indolines to indoles can proceed through various intermediates depending on the mechanism. In photocatalytic dehydrogenation, a radical cation intermediate is often proposed, formed by a single-electron transfer from the indoline. nih.gov This radical cation can then undergo further steps to form the indole. In some metal-catalyzed oxidations, the formation of metal-based carbene radicals has been suggested as an initial step. researchgate.net The oxidation of N-methyl-indole has been proposed to proceed through an N-methyl-indoline-2,3-epoxide intermediate. acs.org
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution reactions, the key intermediate is the Wheland intermediate (also known as an arenium ion), a resonance-stabilized carbocation formed by the attack of the electrophile on the aromatic ring. lumenlearning.com The stability of this intermediate determines the rate and regioselectivity of the reaction. For this compound, the electron-withdrawing groups would destabilize this positively charged intermediate, thus slowing down the reaction.
Nucleophilic Aromatic Substitution:
The mechanism of nucleophilic aromatic substitution on electron-deficient aromatic rings typically involves the formation of a Meisenheimer complex. This is a resonance-stabilized, negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. libretexts.org The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups, which can delocalize the negative charge. For this compound, the fluoro and cyano groups would stabilize such an intermediate, facilitating the SNAr reaction.
Computational Studies:
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, including the structures and energies of intermediates and transition states. organic-chemistry.orgnih.gov Such studies have been used to investigate the atmospheric oxidation of indole initiated by OH and Cl radicals, identifying various addition and abstraction intermediates. copernicus.org Similar computational approaches could be applied to predict the most likely reaction pathways and intermediates for this compound.
Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 4 Fluoroindoline 5 Carbonitrile
Quantum Chemical Calculations for Ground State Properties of 4-Fluoroindoline-5-carbonitrile
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. For this compound, these calculations can predict its geometry, stability, and electronic characteristics in its ground state.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations for this compound would typically begin with geometry optimization, where the molecule's most stable three-dimensional arrangement (lowest energy state) is determined. Functionals like B3LYP combined with a basis set such as 6-311G(d,p) are commonly employed for this purpose, as they have proven reliable for organic molecules. researchgate.net
These calculations would yield key electronic properties such as total energy, dipole moment, and the distribution of electron density. The presence of the electronegative fluorine atom and the electron-withdrawing nitrile group on the indoline (B122111) scaffold significantly influences its electronic structure. DFT analysis provides a quantitative measure of these effects.
Table 1: Illustrative DFT-Calculated Ground State Properties (Note: The following data is illustrative of typical outputs from DFT calculations and is not from a published study on this compound.)
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -588.xxxx | Indicates the stability of the optimized molecular structure. |
| Dipole Moment (Debye) | ~4.5 - 5.5 D | Quantifies the overall polarity of the molecule, arising from asymmetric charge distribution. |
| Point Group | C1 | Indicates a lack of symmetry in the molecule. |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. youtube.com The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO : Represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the indoline core.
LUMO : Represents the lowest-energy orbital available to accept electrons and relates to the molecule's electron-accepting capability. youtube.com The LUMO is anticipated to be centered around the electron-withdrawing nitrile (-C≡N) group and the carbon atoms attached to the fluorine and nitrile substituents.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, making it more reactive. researchgate.net DFT calculations provide precise energy values for these orbitals. researchgate.net
Table 2: Illustrative Frontier Orbital Properties (Note: This table illustrates typical data derived from DFT calculations and is not based on published results for this specific compound.)
| Orbital | Typical Energy (eV) | Primary Location |
|---|---|---|
| HOMO | ~ -6.5 eV | Indoline ring, particularly the benzene (B151609) moiety and nitrogen atom |
| LUMO | ~ -1.8 eV | Nitrile group and adjacent carbon atoms |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicates high chemical stability. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. avogadro.cc It is calculated by placing a positive point charge at various locations on the electron density surface and mapping the potential energy. wolfram.com These maps are color-coded to indicate charge regions:
Red/Orange/Yellow : Regions of negative electrostatic potential, indicating electron-rich areas. These are typically associated with lone pairs on electronegative atoms and are susceptible to electrophilic attack. youtube.com
Blue : Regions of positive electrostatic potential, indicating electron-poor areas. These are often found around hydrogen atoms bonded to electronegative atoms and are sites for nucleophilic attack. youtube.com
Green : Regions of neutral or near-zero potential. youtube.com
For this compound, an MEP map would clearly show a strong negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair. The fluorine atom would also exhibit a negative potential. Conversely, a positive potential (blue) would be expected around the hydrogen atom attached to the indoline nitrogen (N-H), highlighting its acidic character.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
While quantum calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can be used to:
Explore Conformational Space : The five-membered ring of the indoline structure is not planar and can adopt different puckered conformations. MD simulations can reveal the most stable conformations and the energy barriers between them.
Analyze Intermolecular Interactions : By simulating the molecule in a solvent (e.g., water) or near a biological target, MD can elucidate key intermolecular interactions like hydrogen bonds, π-π stacking, and van der Waals forces. For instance, the N-H group can act as a hydrogen bond donor, while the fluorine and nitrile nitrogen can act as acceptors.
Prediction of Spectroscopic Signatures and Vibrational Frequencies (Theoretical Basis)
Quantum chemical calculations, particularly DFT, can accurately predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra.
Calculating the vibrational frequencies for this compound serves two main purposes:
Structure Confirmation : A key step in computational chemistry is to confirm that an optimized geometry corresponds to a true energy minimum. This is verified by ensuring that all calculated vibrational frequencies are positive (real); the presence of an imaginary frequency would indicate a transition state. ajchem-a.com
Spectral Assignment : Theoretical calculations help in assigning specific absorption bands in an experimental spectrum to particular vibrational modes within the molecule. For example, a strong vibrational mode expected around 2220-2260 cm⁻¹ would be definitively assigned to the C≡N (nitrile) stretch.
Table 3: Illustrative Predicted Vibrational Frequencies (Note: This table shows representative theoretical frequencies for key functional groups. A full calculation would yield many more modes.)
| Vibrational Mode | Typical Calculated Frequency (cm-1) | Expected Intensity |
|---|---|---|
| N-H Stretch | ~3400-3450 | Medium |
| Aromatic C-H Stretch | ~3050-3100 | Weak-Medium |
| Aliphatic C-H Stretch | ~2900-2980 | Medium |
| C≡N Stretch | ~2230 | Strong |
| C-F Stretch | ~1100-1250 | Strong |
Analysis of Solvent Effects and Environmental Perturbations on the Reactivity of this compound
However, the exhaustive search for scholarly articles, computational chemistry databases, and research publications yielded no specific data or theoretical studies focused on this compound in these areas. Therefore, it is not possible to present detailed research findings, data tables, or in-depth discussions on these topics as they pertain directly to the specified molecule.
While general principles of computational chemistry allow for the theoretical investigation of such properties for any given molecule, the actual execution of these complex calculations requires dedicated research efforts. The absence of published data suggests that such specific computational studies on this compound have not been undertaken or, if they have, the results have not been disseminated publicly.
Further research in this area would be necessary to elucidate the specific electronic and reactive properties of this compound, which could provide valuable insights for its potential applications.
Advanced Methodologies for Structural Elucidation and Analytical Characterization of 4 Fluoroindoline 5 Carbonitrile Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-Fluoroindoline-5-carbonitrile, offering precise information about the chemical environment of magnetically active nuclei.
Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁹F, ¹⁵N) for Connectivity and Environmental Analysis
A comprehensive understanding of the molecular framework of this compound is achieved by integrating data from various one-dimensional NMR experiments. Each nucleus (¹H, ¹³C, ¹⁹F, and ¹⁵N) acts as a unique probe into the electronic structure and connectivity of the molecule.
¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For the indoline (B122111) scaffold, characteristic signals for the aliphatic protons at positions 2 and 3, as well as the aromatic protons, would be expected. The use of aprotic solvents like DMSO-d₆ can be particularly useful for observing the NH proton signal, which often appears as a highly deshielded singlet. nih.gov
¹³C NMR: Carbon-13 NMR complements the proton data by revealing the carbon skeleton. The spectrum would show distinct signals for the aliphatic carbons of the indoline ring, the aromatic carbons, and the unique carbon of the nitrile group (C≡N), which typically resonates in the range of 110-125 ppm.
¹⁹F NMR: The presence of a fluorine atom at the C4 position offers a powerful analytical handle. ossila.com ¹⁹F NMR is highly sensitive and provides a single peak whose chemical shift is indicative of the electronic environment. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (e.g., H-3 and H-6) can provide crucial confirmation of the substitution pattern.
¹⁵N NMR: While natural abundance ¹⁵N NMR is challenging due to low sensitivity, analysis of ¹⁵N-enriched samples provides invaluable data. osti.gov It offers direct insight into the electronic state of the indoline nitrogen atom, with its chemical shift and coupling constants to nearby protons (e.g., ¹J(¹⁵N,H)) revealing information about hybridization and bond polarity. osti.govresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table represents hypothetical data based on typical chemical shift ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations |
|---|---|---|---|
| 1 (NH) | ~5.0-6.0 (broad s) | - | Correlates with C2, C3, C7a |
| 2 (CH₂) | ~3.2-3.4 (t) | ~45-50 | Coupled to H3 |
| 3 (CH₂) | ~3.6-3.8 (t) | ~28-33 | Coupled to H2 |
| 4 (C-F) | - | ~150-160 (d, ¹JCF) | Large C-F coupling constant |
| 5 (C-CN) | - | ~100-105 | Correlates with H6, H7 |
| 6 (CH) | ~7.3-7.5 (d) | ~125-130 | Coupled to H7 |
| 7 (CH) | ~6.9-7.1 (d) | ~110-115 | Coupled to H6 |
| 3a (C) | - | ~135-140 | - |
| 7a (C) | - | ~145-150 | - |
| CN | - | ~115-120 | Correlates with H6 |
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular puzzle by revealing correlations between nuclei. nih.govemerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, it would clearly show the correlation between the protons at C2 and C3 in the indoline ring and the coupling between the aromatic protons at C6 and C7.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. nih.gov This allows for the unambiguous assignment of each carbon atom that bears a proton (CH, CH₂, CH₃ groups).
The indoline protons (H2, H3) to the aromatic quaternary carbons (C3a, C7a).
The aromatic proton H6 to the nitrile carbon (C≡N) and the fluorinated carbon (C4), confirming the substitution pattern.
The NH proton to carbons C2, C3, and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. It is crucial for determining stereochemistry and conformation. For instance, NOESY could reveal spatial proximity between protons on the indoline ring and the substituent at the C4 or C7 positions.
Solid-State NMR for Polymorphic Forms and Amorphous States Characterization
The physical properties of a pharmaceutical compound can be heavily influenced by its solid-state form. Solid-state NMR (ssNMR) is a premier technique for characterizing these forms, as it is highly sensitive to the local environment and can analyze materials that are amorphous or lack the long-range order required for X-ray diffraction. cdnsciencepub.comjocpr.com
Polymorphism, the ability of a substance to exist in multiple crystalline forms, can be readily detected by ssNMR because the different crystal packing arrangements lead to distinct chemical shifts for the same nuclei. acs.orgresearchgate.net Quantitative ssNMR analysis can determine the ratio of different polymorphs in a mixture and assess the degree of crystallinity versus amorphous content. jocpr.com This is critical for ensuring the consistency and stability of a drug substance.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
HRMS is indispensable for determining the elemental composition of a molecule and for gaining structural insights through controlled fragmentation. uq.edu.au
Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) Techniques
ESI and APCI are soft ionization techniques that allow for the analysis of intact molecules with minimal fragmentation in the source. metwarebio.com
Electrospray Ionization (ESI): ESI is well-suited for polar and thermally labile compounds. metwarebio.com For this compound, ESI would likely produce a strong protonated molecular ion, [M+H]⁺, in positive ion mode. The high resolution of an Orbitrap or TOF analyzer would allow for the measurement of this ion's mass with high precision (typically to four or five decimal places), enabling the confident determination of the elemental formula (C₉H₇FN₂).
Atmospheric Pressure Chemical Ionization (APCI): APCI is advantageous for less polar and more thermally stable compounds that can be volatilized. youtube.comnih.gov It can also generate the [M+H]⁺ ion via proton transfer from reagent gas ions. For some analytes, APCI can also produce the radical cation M•⁺. nih.gov The choice between ESI and APCI depends on the specific properties of the analyte and the liquid chromatography conditions used.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem mass spectrometry (MS/MS) provides definitive structural information by inducing and analyzing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). nih.gov The resulting product ion spectrum is a fingerprint of the molecule's structure.
For the [M+H]⁺ ion of this compound, collision-induced dissociation (CID) would likely initiate fragmentation pathways characteristic of both the indoline ring and the nitrile substituent. Common fragmentation patterns for nitriles can include the neutral loss of hydrocyanic acid (HCN, 27 Da). miamioh.eduwhitman.edu The indoline ring could undergo cleavages leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or related fragments. By analyzing the precise masses of these fragments, the connectivity of the molecule can be pieced together and confirmed.
Table 2: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |
|---|---|---|---|
| 161.0666 | 134.0560 | 27.0106 | HCN |
| 161.0666 | 133.0482 | 28.0184 | C₂H₄ |
| 161.0666 | 114.0454 | 47.0212 | CH₃CN |
Single-Crystal X-ray Diffraction for Absolute Structure and Crystal Packing Analysis of this compound and its Co-crystals
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. preprints.org This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral molecules, offering insights into the molecule's conformation and the supramolecular architecture of the crystal lattice. researchgate.net
The process of determining the crystal structure of this compound or its co-crystals begins with growing a high-quality single crystal suitable for diffraction. The experimental procedure follows a standardized workflow.
Data Collection: A suitable crystal is mounted on a goniometer, often cooled to a low temperature (e.g., 100 K) using a nitrogen gas stream to minimize thermal vibrations and improve data quality. youtube.comresearchgate.net Data collection is performed on a four-circle diffractometer equipped with a powerful X-ray source, such as a rotating-anode generator, and a sensitive detector. capes.gov.br The instrument collects a series of diffraction patterns by rotating the crystal through various orientations.
Data Refinement: The collected diffraction data are processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure. Structure solution programs are employed to generate an initial model of the molecule, which is subsequently refined against the experimental data. This refinement process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. researchgate.net
A summary of typical parameters for crystallographic data collection and refinement is presented below.
| Parameter | Typical Value/Method | Purpose |
| Diffractometer | Four-circle diffractometer (e.g., Huber, Siemens) | Precisely orients the crystal in the X-ray beam. capes.gov.br |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Provides monochromatic X-ray radiation for diffraction. |
| Temperature | 100(2) K or 293(2) K | Reduces atomic thermal motion, leading to higher resolution data. youtube.com |
| Data Collection Software | Instrument-specific software (e.g., CrysAlisPro) | Controls the data acquisition process. |
| Structure Solution | Direct Methods (e.g., SHELXT) or Intrinsic Phasing | Determines the initial positions of the atoms in the unit cell. |
| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) | Optimizes the atomic model to best fit the diffraction data. researchgate.net |
| Final R-indices (I > 2σ(I)) | R1, wR2 | Indicators of the quality of the final refined structure. |
| Goodness-of-fit (S) | ~1 | A statistical measure of the fit between the model and the data. |
The refined crystal structure reveals how molecules of this compound pack in the solid state, governed by a network of intermolecular forces. libretexts.org These forces include hydrogen bonds, dipole-dipole interactions, and London dispersion forces. masterorganicchemistry.comkhanacademy.org
In a crystal of this compound, the indoline N-H group can act as a hydrogen-bond donor, while the nitrogen atom of the nitrile group (C≡N) can serve as a hydrogen-bond acceptor. This would likely lead to the formation of N-H···N≡C hydrogen bonds, a common and robust interaction that can direct the assembly of molecules into chains or more complex networks.
In co-crystals , where this compound is crystallized with another compound (a coformer), the intermolecular interactions can be systematically modified. mdpi.comnih.gov For instance, co-crystallization with a carboxylic acid could lead to the formation of a strong O-H···N (nitrile) or N-H···O (carbonyl) hydrogen-bonded heterosynthon, altering the physical properties of the resulting solid. mdpi.com Analysis of these packing motifs is essential for understanding and designing crystalline materials with specific properties.
Infrared (IR) and Raman Spectroscopic Methodologies for Functional Group Identification and Vibrational Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule. nih.govnih.gov Each bond vibrates at a characteristic frequency, and a spectrum of these vibrations serves as a unique molecular "fingerprint". nih.govnih.gov
For this compound, IR and Raman spectroscopy can confirm the presence of its key functional groups. The nitrile group (C≡N) gives rise to a sharp, intense absorption in the IR spectrum, typically in the 2260–2220 cm⁻¹ region. masterorganicchemistry.com The C-F bond produces a strong absorption in the 1400–1000 cm⁻¹ range. The N-H stretch of the indoline ring is expected around 3500-3300 cm⁻¹, while C-H stretches from the aromatic ring appear just above 3000 cm⁻¹. masterorganicchemistry.com
Raman spectroscopy provides complementary information. While the N-H and C-F stretches are often weak in Raman spectra, the symmetric vibrations of the aromatic ring and the C≡N triple bond can produce strong Raman signals. nih.govresearchgate.net Comparing the IR and Raman spectra helps to provide a more complete vibrational assignment. This detailed fingerprint is invaluable for structural confirmation and for detecting changes in molecular structure or environment. nih.gov
The table below summarizes the expected vibrational frequencies for the primary functional groups in this compound.
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Notes |
| Nitrile | C≡N | 2260 - 2220 | Medium to Sharp | A characteristic and easily identifiable peak in a clean region of the spectrum. masterorganicchemistry.com |
| Secondary Amine (Indoline) | N-H | 3500 - 3300 | Medium, Broad | Position and shape can be affected by hydrogen bonding. |
| Fluoroaromatic | C-F | 1400 - 1000 | Strong | Can be coupled with other vibrations in the fingerprint region. |
| Aromatic Ring | C=C | 1600 - 1450 | Medium to Weak | Multiple bands are characteristic of the aromatic system. |
| Aromatic C-H | C-H | 3100 - 3000 | Medium | Found at higher frequencies than aliphatic C-H stretches. youtube.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The indole (B1671886) ring system is the primary chromophore in this compound.
The UV spectrum of the parent compound, indole, typically shows two main absorption bands: a strong band around 220 nm and a broader band with fine structure between 260 and 290 nm. nist.gov These absorptions are due to π → π* electronic transitions within the aromatic system.
The substituents on the indole ring in this compound—the fluorine atom and the nitrile group—are expected to modify its absorption profile. Both the fluoro and cyano groups can act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in intensity. Electron-withdrawing groups like the nitrile (cyano) group, when conjugated with the aromatic system, often cause a red-shift (a shift to longer wavelengths) of the π → π* transitions. nih.gov Studies on 4-cyanoindole (B94445) have shown its absorption spectrum extends to longer wavelengths compared to unsubstituted indole. nih.gov Therefore, this compound is expected to absorb at longer wavelengths than indole itself, with transitions influenced by both the fluoro and cyano substituents. researchgate.netresearchdata.edu.au
| Compound | Solvent | λmax (nm) | Electronic Transition | Reference |
| Indole | Various | ~262, 287 | π → π | nist.gov |
| 4-Cyanoindole | Various | Red-shifted | π → π | nih.gov |
| 4-Fluoroindole (B1304775) | Various | Similar to Indole | π → π | ossila.com |
| This compound | Various | Expected Red-shift | π → π | Inferred |
Chiroptical Spectroscopic Methodologies (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing a stereocenter in the indoline ring. For these chiral molecules, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are indispensable for determining their absolute configuration. encyclopedia.pubslideshare.net
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub An ECD spectrum consists of positive or negative peaks, known as Cotton effects, which correspond to the electronic transitions observed in the UV-Vis spectrum. nih.gov The sign and intensity of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore. By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration of a chiral center can be unambiguously assigned. aps.orgresearchgate.net
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgslideshare.net An ORD curve shows a characteristic shape, particularly in the vicinity of an absorption band, which is also known as the Cotton effect. slideshare.net While ECD is often preferred for stereochemical assignments due to its simpler interpretation, ORD provides complementary information and is historically a foundational chiroptical technique.
For a chiral derivative of this compound, the indole chromophore would be perturbed by the chiral center, resulting in a unique ECD and ORD spectrum. The analysis of these spectra would provide definitive proof of the molecule's stereochemistry. nih.gov
Applications of 4 Fluoroindoline 5 Carbonitrile As a Versatile Synthetic Building Block
Precursor for the Synthesis of Complex Polycyclic Heterocycles and Novel Scaffolds
The indoline (B122111) core, particularly when functionalized with activating groups like a nitrile, serves as a robust platform for the construction of intricate polycyclic and heterocyclic systems. While specific examples detailing the use of 4-fluoroindoline-5-carbonitrile are not extensively documented in publicly available literature, the reactivity of analogous indole (B1671886) and pyridine (B92270) carbonitriles provides a strong indication of its synthetic potential.
The nitrile group can be readily transformed into other functional groups, such as amines or carboxylic acids, which can then participate in intramolecular cyclization reactions to form fused ring systems. For instance, Vilsmeier reactions of pyridine-2-carbonitriles, which are electronically similar to the benzene (B151609) ring of an indole, have been shown to be a versatile one-step method for the synthesis of imidazo[1,5-a]pyridines. rsc.org This suggests that this compound could undergo similar transformations to yield complex fused indole derivatives.
Furthermore, the indole nucleus is a common starting point for the synthesis of a vast number of biologically active natural products and their analogs. openmedicinalchemistryjournal.com The presence of the fluorine atom in this compound can enhance the metabolic stability and binding affinity of the resulting polycyclic compounds, making it an attractive starting material for medicinal chemistry programs.
Table 1: Examples of Polycyclic Heterocycle Synthesis from Nitrile-Containing Precursors
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| Pyridine-2-carbonitriles | DMF, Vilsmeier conditions | Imidazo[1,5-a]pyridines | Not specified | rsc.org |
| Quinoline-2-carbonitriles | DMF, Vilsmeier conditions | Imidazo[1,5-a]quinolines | Not specified | rsc.org |
| Isoquinoline-1-carbonitriles | DMF, Vilsmeier conditions | Imidazo[5,1-a]isoquinolines | Not specified | rsc.org |
Role in Multi-Component Reactions (MCRs) for Chemical Diversity Generation
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. arkat-usa.org The indole scaffold is a frequent participant in MCRs, leading to the generation of large libraries of structurally diverse heterocyclic compounds. tandfonline.comresearchgate.net
While direct participation of this compound in MCRs is not widely reported, its structural motifs are present in a variety of known MCRs. For example, indole derivatives, including those with nitrile functionalities, are known to undergo MCRs to produce a wide range of heterocyclic systems, such as indolylnicotinonitriles, 1H-benzo[f]chromen-indoles, and tetrazolo[1,5-a]pyrimidine-6-carbonitriles. researchgate.net The presence of the fluorine atom can be advantageous in these reactions, potentially influencing the regioselectivity and reactivity of the indoline core.
A notable example is the three-component cascade synthesis of 5-acetyl-2-amino-4-(fluoroalkyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitriles from N-acetylindoxyl, malononitrile, and aliphatic fluorocarbonyl compounds. fluorine1.ru This reaction proceeds in good yields and demonstrates the utility of fluorinated indole precursors in generating complex, biologically relevant scaffolds through MCRs. fluorine1.ru
Table 2: Examples of Multi-Component Reactions Involving Indole Derivatives
| Indole Derivative | Other Components | Catalyst/Conditions | Product Type | Yield Range | Reference |
| 3-Cyanoacetyl indole | Aldehydes, 1H-tetrazole-5-amine | Triethylamine (B128534) | 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles | Not specified | researchgate.net |
| N-acetylindoxyl | Malononitrile, Aliphatic fluorocarbonyl compounds | Catalytic organic base, room temperature | 5-acetyl-2-amino-4-(fluoroalkyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitriles | 51-76% | fluorine1.ru |
| Indole | Aldehydes, Active methylene (B1212753) compounds | Cu(PPh₃)Cl, water | 3-Substituted indoles | Not specified | openmedicinalchemistryjournal.com |
Utilization in Divergent Synthesis Strategies for Analog Library Creation
Divergent synthesis is a powerful strategy for the creation of libraries of structurally related compounds from a common intermediate. The indoline scaffold is an excellent starting point for such strategies due to the numerous methods available for its functionalization. mdpi.comnih.gov
A key approach involves the divergent synthesis of indole-based natural product libraries, where a common precursor is elaborated into a variety of complex skeletons through different reaction pathways. mdpi.com For example, aza-Claisen rearrangement of α-(arylamino)phosphonates can lead to vinyl phosphonates, which can then be selectively converted to either indoline products through 5-exo-trig cyclization or quinoline (B57606) products by treatment with a base. nih.gov This highlights the potential of a strategically substituted indoline like this compound to serve as a branch point in a divergent synthesis, with the fluorine and nitrile groups guiding subsequent transformations.
The indole scaffold itself can be a target for divergent reactions. For instance, the reaction of indoles with different classes of aminobenzaldehydes can lead to either indole annulation to form neocryptolepine (B1663133) and its analogs or indole ring-opening to produce synthetically useful quinolines. researchgate.net
Table 3: Examples of Divergent Synthesis from Indole/Indoline Precursors
| Precursor Type | Key Transformation | Products | Reference |
| α-(Arylamino)phosphonates | Aza-Claisen Rearrangement | Indoline-2-phosphonates and Quinolines | nih.gov |
| Indoles | Reaction with Aminobenzaldehydes | Neocryptolepine analogs and Quinolines | researchgate.net |
| Monoterpene Indole Alkaloid Intermediate | Biomimetic Branching | Seven different natural product and natural product-like alkaloids | mdpi.com |
Integration into Materials Science Research as a Monomer or Subunit
The unique electronic and photophysical properties of the indole nucleus have led to its incorporation into advanced materials. Indole-based polymers have shown promise in applications such as organic light-emitting diodes (OLEDs) and as electroactive materials. rsc.org
While the direct polymerization of this compound has not been specifically described, the synthesis of poly(N-arylene diindolylmethane)s (PMDINs) through a catalyst-free nucleophilic substitution polycondensation of 3,3'-diindolylmethane (B526164) with activated difluoro monomers demonstrates a viable route to high molecular weight indole-based polymers. rsc.org These polymers exhibit good thermal stability and strong solid-state fluorescence, with some derivatives being efficient blue-light emitters. rsc.org The presence of a fluorine atom and a nitrile group in this compound could further tune the electronic properties of such polymers, potentially leading to materials with enhanced performance in optoelectronic devices.
The electrochemical activity of the indole ring also allows for the cross-linking of these polymers, which can be useful for creating stable films and coatings. rsc.org
Table 4: Properties of Indole-Based Polymers
| Polymer Type | Monomers | Key Properties | Potential Applications | Reference |
| Poly(N-arylene diindolylmethane)s (PMDINs) | 3,3'-diindolylmethane, Activated difluoro monomers | High molecular weight, good thermal stability, strong solid-state fluorescence, electroactivity | Organic light-emitting diodes (OLEDs), electroactive materials | rsc.org |
| Eumelanin model compounds | Poly-substituted indole oligomers | Probing effective conjugation length | Understanding biological functions, design of synthetic mimics | rsc.org |
Development of Chemical Probes and Ligands for Academic Research
The indole scaffold is a well-established pharmacophore found in numerous biologically active molecules and is frequently used in the design of chemical probes and ligands for studying biological systems. nih.govmdpi.com The introduction of a fluorine atom can be particularly beneficial for developing probes for ¹⁹F NMR studies, as the fluorine nucleus provides a sensitive and background-free signal. diva-portal.org
Indole derivatives have been developed as ligands for a variety of pharmacological targets, including the GABAA receptor, the translocator protein (TSPO), and various kinases. nih.govmdpi.com The nitrile group in this compound can act as a hydrogen bond acceptor or be further elaborated to introduce other functionalities to optimize binding to a specific target.
Furthermore, indole-based ligands can be used to form metal complexes with interesting medicinal and catalytic properties. For example, indole-based thiosemicarbazone ligands have been used to create Ni(II) complexes that interact with DNA. preprints.org The coordination chemistry of this compound with various metal centers could lead to the development of novel catalysts or therapeutic agents.
Table 5: Examples of Indole-Based Ligands and Probes
| Ligand/Probe Type | Target/Application | Key Structural Features | Reference |
| N-(indol-3-ylglyoxylyl)amino acid derivatives | Benzodiazepine Receptor (BzR) | Indole-3-glyoxylyl moiety | nih.gov |
| Indole-based thiosemicarbazone ligands | DNA binding (as Ni(II) complexes) | Indole and thiosemicarbazone moieties | preprints.org |
| 5-Fluoroindole-5-¹³C | Precursor for ¹⁹F-¹³C labeled proteins | ¹⁹F and ¹³C isotopic labeling | diva-portal.org |
| (p-cymene)Ru(II) piano-stool complexes | Kinase inhibition | N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles | mdpi.com |
Future Research Directions and Emerging Paradigms in 4 Fluoroindoline 5 Carbonitrile Chemistry
Exploration of Novel Catalytic Systems for Efficient and Sustainable Transformations
The development of novel catalytic systems is paramount for the efficient and sustainable transformation of 4-fluoroindoline-5-carbonitrile. Researchers are increasingly focusing on catalysts that offer high selectivity, operate under mild conditions, and are recyclable. Transition metal catalysis, particularly with palladium, continues to be a cornerstone. However, the future lies in the exploration of earth-abundant and less toxic metals like iron, copper, and nickel. These catalysts, when paired with specifically designed ligands, can facilitate a wide range of transformations, including C-H activation, cross-coupling reactions, and asymmetric synthesis, leading to a diverse array of functionalized indoline (B122111) derivatives.
Furthermore, biocatalysis is emerging as a powerful tool. Enzymes, with their inherent specificity and ability to operate in aqueous media at ambient temperatures, offer a green alternative to traditional chemical catalysts. The directed evolution of enzymes can further tailor their activity and substrate scope to accommodate the specific structure of this compound, enabling highly selective and environmentally benign syntheses.
Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis and Reaction Optimization
The pharmaceutical industry is witnessing a paradigm shift from traditional batch processing to continuous flow chemistry. youtube.com This technology offers numerous advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govcordenpharma.comalmacgroup.com
Flow chemistry allows for rapid reaction optimization by enabling the systematic variation of parameters such as temperature, pressure, and residence time. nih.gov The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or potentially explosive reactions. mt.com This is particularly relevant for the synthesis of complex molecules where multi-step sequences are common. The integration of in-line purification and analysis techniques within a continuous flow setup can lead to a fully automated and highly efficient manufacturing process for this compound derivatives. almacgroup.com The scalability of flow processes is another significant advantage, allowing for a seamless transition from laboratory-scale synthesis to industrial production. cordenpharma.comalmacgroup.com
Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques are being developed to provide real-time insights into these transformations. In-situ monitoring using methods like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allows chemists to track the concentrations of reactants, intermediates, and products as the reaction progresses. youtube.commt.com
Leveraging Machine Learning and Artificial Intelligence in the Prediction of Reactivity and Synthesis Planning
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. mit.edu In the context of this compound, ML algorithms can be trained on large datasets of chemical reactions to predict the reactivity of different starting materials and the outcome of various transformations. nih.gov This predictive power can significantly accelerate the discovery of new synthetic routes and the optimization of existing ones. mit.edu
Sustainable Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry are increasingly influencing the design of synthetic processes. sruc.ac.uk For this compound, this translates to a focus on minimizing waste, reducing energy consumption, and using renewable resources. researchgate.net
Green Solvents: A major focus is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water, supercritical fluids, and bio-derived solvents are being explored for their potential to reduce the environmental impact of synthetic procedures. The development of reactions that can be performed in these green solvents without compromising efficiency is a key research area. sruc.ac.uk
Q & A
Q. What are the optimized synthetic routes for 4-fluoroindoline-5-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves introducing fluorine and nitrile groups into the indole core via nucleophilic aromatic substitution or transition-metal-catalyzed cyanation. For example, highlights fluorination at the 4-position using KF or CsF under anhydrous conditions, followed by nitrile group introduction via Pd-catalyzed cross-coupling. Reaction parameters like temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) critically affect yield. Optimization requires monitoring intermediates via TLC or HPLC and comparing yields under varying conditions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign signals for fluorine-coupled protons (e.g., C-F splitting at ~160–165 ppm in ¹³C NMR) and nitrile carbon (~115–120 ppm). provides a standard InChIKey (MNWGXZUQFYDSGV-UHFFFAOYSA-N) for reference.
- FT-IR : Confirm nitrile group presence via a sharp peak at ~2220–2240 cm⁻¹.
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (160.15 g/mol) with <2 ppm error .
Q. How can researchers assess the solubility and stability of this compound in various solvents?
Methodological Answer: Perform solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) at room and elevated temperatures (25–60°C). Use UV-Vis spectroscopy to monitor degradation under light, heat, or acidic/basic conditions. For stability, conduct accelerated aging studies (40°C/75% RH for 4 weeks) and analyze purity via HPLC. (on a related fluoroindole compound) recommends storing analogs at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What computational strategies predict the bioactivity of this compound against kinase targets?
Methodological Answer: Use molecular docking (AutoDock Vina or Schrödinger) to model interactions with kinase ATP-binding pockets. Prioritize targets like JAK2 or EGFR based on structural homology with fluoroindole derivatives. Validate predictions with in vitro kinase inhibition assays (IC₅₀ measurements). (excluded per guidelines) indirectly suggests using fluorescence polarization assays for binding affinity, but methodologies from (pyrimidinecarbonitrile bioactivity studies) can be adapted, such as enzyme-linked immunosorbent assays (ELISAs) .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:
- Comparative studies : Replicate assays across multiple labs using standardized protocols (e.g., MTT vs. resazurin for cytotoxicity).
- Metabolite profiling : Use LC-MS to identify degradation products that might interfere with bioactivity.
- Dose-response validation : Test compounds at a wider concentration range (nM to μM) to confirm potency thresholds. emphasizes resolving contradictions through iterative hypothesis testing and peer validation .
Q. What role does the fluorine atom play in modulating the compound’s pharmacokinetic properties?
Methodological Answer: Fluorine enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Assess this via:
- In vitro microsomal stability tests : Compare half-life (t₁/₂) of fluorinated vs. non-fluorinated analogs.
- LogP measurements : Use shake-flask or HPLC methods to evaluate fluorine’s impact on lipophilicity.
- Plasma protein binding assays : Fluorine often increases binding to albumin, reducing free drug concentration. (on a fluoropyrazolecarbonitrile) provides methodology for plasma stability testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
